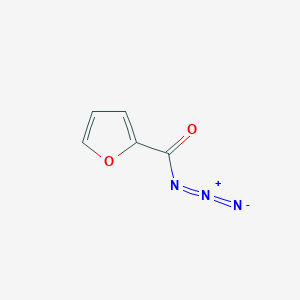

Furan-2-carbonyl azide

Description

Significance of Furan-Based Heterocycles in Synthetic Chemistry

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom. acs.orgnumberanalytics.com First isolated in 1870, furan and its derivatives have become fundamental building blocks in organic synthesis. numberanalytics.com Their significance stems from their versatile reactivity, allowing them to serve as precursors to a diverse range of molecular structures. acs.orgnumberanalytics.com

The furan ring, while aromatic, possesses a lower resonance energy compared to benzene, making it susceptible to reactions that involve dearomatization under relatively mild conditions. acs.org This reactivity is a key attribute that enables its use in the construction of various carbocyclic and heterocyclic systems. Furan derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.comutripoli.edu.ly Their presence in numerous natural products and biologically active compounds further highlights their importance in medicinal chemistry. utripoli.edu.ly

Furan-2-carbonyl Azide (B81097) as a Versatile Synthetic Intermediate

Furan-2-carbonyl azide, a white solid with the molecular formula C₅H₃N₃O₂, stands out as a particularly useful synthetic intermediate. smolecule.com Its utility is primarily centered around the reactive nature of the acyl azide functional group.

One of the most important reactions of this compound is the Curtius rearrangement. smolecule.comarkat-usa.org This reaction involves the thermal decomposition of the acyl azide to form a highly reactive furanyl isocyanate intermediate. arkat-usa.orgarkat-usa.org This isocyanate can then be "trapped" by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to produce a diverse range of substituted furan derivatives, including carbamates and amides. smolecule.comarkat-usa.orgacs.orgnih.gov This strategy has been successfully employed to synthesize 2-amido substituted furans, which are valuable precursors for more complex molecules. arkat-usa.orgresearchgate.net

The synthesis of this compound itself is typically achieved from 2-furoic acid. arkat-usa.org A common method involves the conversion of 2-furoic acid to furan-2-carbonyl chloride using a reagent like thionyl chloride, followed by a reaction with sodium azide. arkat-usa.org

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃N₃O₂ |

| Appearance | White solid |

This table summarizes key properties of this compound. smolecule.com

Historical Context and Evolution of Research on Acyl Azides

The study of acyl azides has a rich history dating back to the late 19th century. In the 1890s, Theodor Curtius discovered that acyl azides could be rearranged into isocyanates, a reaction now famously known as the Curtius rearrangement. wikipedia.orgnumberanalytics.com This discovery was a significant milestone in organic chemistry, providing a powerful method for converting carboxylic acids into amines and their derivatives. researchgate.netnumberanalytics.com

Initially, interest in organic azides was somewhat limited due to their potential instability. wikipedia.org However, their synthetic utility, particularly in the formation of nitrogen-containing compounds, led to continued research. The development of reactions like the Staudinger ligation and the azide-alkyne Huisgen cycloaddition ("click chemistry") has dramatically expanded the applications of organic azides in recent decades. wikipedia.org

Acyl azides, including this compound, are now recognized as indispensable tools in organic synthesis. raco.cat They are key intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to materials science. smolecule.comscispace.com The evolution of research on acyl azides demonstrates a continuous effort to develop new synthetic methods and to harness the unique reactivity of this important functional group. raco.cat

Table 2: Key Reactions Involving this compound

| Reaction | Description | Product Type |

| Curtius Rearrangement | Thermal decomposition to furanyl isocyanate. smolecule.comarkat-usa.org | Isocyanate |

| Reaction with Alcohols | Trapping of the isocyanate intermediate with an alcohol. arkat-usa.org | Carbamate (B1207046) |

| Reaction with Amines | Trapping of the isocyanate intermediate with an amine. smolecule.com | Urea (B33335) |

| Reaction with Grignard Reagents | Trapping of the isocyanate intermediate with a Grignard reagent. arkat-usa.org | Amide |

| Reaction with Organocuprates | Trapping of the isocyanate intermediate with an organocuprate. acs.org | Amide |

This table outlines the primary transformations of this compound in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Furan 2 Carbonyl Azide

Conventional Synthetic Routes

Conventional methods are well-established, multi-step processes that provide reliable access to Furan-2-carbonyl azide (B81097). These routes are characterized by the initial activation of furan-2-carboxylic acid into a more reactive intermediate.

The most common and traditional method for preparing Furan-2-carbonyl azide involves a two-step sequence starting from furan-2-carboxylic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, Furan-2-carbonyl chloride. This is typically achieved by reacting furan-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. arkat-usa.orgnih.gov

In a typical procedure, furan-2-carboxylic acid is heated at reflux with thionyl chloride, often in a solvent like benzene. After the reaction is complete, excess thionyl chloride and solvent are removed under reduced pressure, and the resulting Furan-2-carbonyl chloride can be purified by distillation. arkat-usa.org

The second step is the nucleophilic substitution of the chloride with an azide ion. Furan-2-carbonyl chloride is treated with an azide salt, most commonly sodium azide (NaN₃). arkat-usa.orgnih.gov This reaction is typically performed in a biphasic system, such as ether and water, at a reduced temperature (e.g., 0 °C) to control the reactivity of the acyl azide product. arkat-usa.org The this compound product is then isolated by filtration. This well-established procedure is capable of producing the target compound in very high yields. arkat-usa.org

| Step | Reagents | Solvent | Temperature | Yield |

| 1. Acyl Chloride Formation | Furan-2-carboxylic acid, Thionyl chloride | Benzene | Reflux | 86% |

| 2. Azide Formation | Furan-2-carbonyl chloride, Sodium azide | Ether/Water | 0 °C to rt | 98% |

This table summarizes a representative conventional synthesis of this compound. arkat-usa.org

While the classic route begins with the carboxylic acid, alternative approaches can generate the key Furan-2-carbonyl chloride intermediate directly from the corresponding aldehyde, furan-2-carbaldehyde (furfural). The direct conversion of aldehydes to acyl chlorides can be achieved using reagents like tert-butyl hypochlorite (t-BuOCl). rsc.orgrsc.org This method allows for the oxidation of the aldehyde group directly to the acyl chloride functional group in a single step. rsc.org Although this specific conversion has been detailed for substituted furfurals such as 5-(chloromethyl)furfural (CMF), the principle is applicable to furan-2-carbaldehyde. rsc.orgrsc.org Once formed, the Furan-2-carbonyl chloride is then converted to this compound by reaction with an azide salt as described in the previous section.

Modern and Efficient Protocols for Carbonyl Azide Synthesis

Recent advancements in synthetic chemistry have led to the development of more streamlined and efficient methods for producing acyl azides, including this compound. These protocols often involve one-pot procedures, milder reaction conditions, and novel reagent systems.

Modern methods can bypass the isolation of the acyl chloride intermediate by activating the carboxylic acid in situ in the presence of an azide source. nih.gov A variety of reagents have been developed for this direct, one-pot conversion of carboxylic acids to acyl azides. raco.cat

One such method employs a combination of trichloroacetonitrile (Cl₃CCN), triphenylphosphine (Ph₃P), and sodium azide. organic-chemistry.org This system converts various carboxylic acids, including aromatic and heterocyclic types, into their corresponding acyl azides in excellent yields under mild, room-temperature conditions. organic-chemistry.org Other activating agents used for this transformation include diphenylphosphoryl azide (DPPA) and peptide coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). raco.catwikipedia.org These methods are often advantageous as they avoid the use of harsh reagents like thionyl chloride and can be applied to sensitive substrates. nih.govorganic-chemistry.org

| Activating System | Substrate | Key Features |

| Ph₃P / Cl₃CCN / NaN₃ | Carboxylic Acids | One-pot, room temperature, high yields (86-96%). organic-chemistry.org |

| Diphenylphosphoryl azide (DPPA) | Carboxylic Acids | Direct conversion to acyl azide. wikipedia.org |

| TBTU / NaN₃ | Carboxylic Acids | Application of a common peptide coupling reagent. raco.cat |

This table presents modern one-pot methods for converting carboxylic acids directly to acyl azides.

To improve safety and simplify product purification, solid-phase reagents have been developed. The conversion of acyl halides to acyl azides can be efficiently carried out using a polymer-supported azide ion. researcher.life In this heterogeneous system, the acyl halide (e.g., Furan-2-carbonyl chloride) is treated with a resin-bound azide reagent. raco.catresearcher.life The reaction proceeds smoothly, and upon completion, the polymer support can be easily removed by simple filtration, yielding a clean solution of the acyl azide product. researcher.life This approach minimizes the handling of potentially hazardous azide solutions and simplifies the work-up process. researcher.lifeorganic-chemistry.org

The direct conversion of aldehydes to acyl azides represents a highly efficient synthetic strategy. raco.cat This oxidative azidation can be accomplished using several reagent systems. One reported method involves the treatment of aliphatic or aromatic aldehydes with iodine azide (IN₃). wikipedia.orgorganic-chemistry.org Another approach utilizes tert-butyl hypochlorite (t-BuOCl) and sodium azide under mild conditions to directly transform aldehydes into acyl azides in good yields. raco.cat Furthermore, organocatalytic methods have been developed, such as the use of an N-heterocyclic carbene (NHC) to catalyze the mild oxidative azidation of aldehydes. organic-chemistry.org These methods provide a direct pathway from readily available aldehydes like furan-2-carbaldehyde to the corresponding acyl azide, offering an atom-economical alternative to multi-step sequences.

Green Chemistry and Sustainable Synthesis Approaches for Related Furanic Azides

The development of synthetic methodologies for furanic azides is increasingly influenced by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by utilizing renewable resources, employing safer reaction conditions, and minimizing waste. The synthesis of furan-based compounds, in particular, is a key area of interest as they can be derived from abundant biomass, offering a sustainable alternative to petroleum-based feedstocks frontiersin.orgresearchgate.net.

Utilization of Renewable Feedstocks

A cornerstone of green chemistry is the use of renewable starting materials. Furan (B31954) derivatives, the precursors to furanic azides, are prime candidates for bio-based synthesis. Platform chemicals like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) can be efficiently produced from the dehydration of carbohydrates found in lignocellulosic biomass, such as cellulose and sugars acs.orgmdpi.comrsc.org. This bio-based approach provides a direct, sustainable pathway to the furan scaffold, moving away from fossil fuel dependency frontiersin.org. The conversion of these renewable furan platform chemicals into a variety of valuable derivatives, including the precursors for this compound, is a significant focus of current research rsc.org. For instance, 3-acetamido-5-acetylfuran (3A5AF), a nitrogen-containing furan, can be produced from chitin, the second most abundant form of biomass on Earth rsc.org. Such routes align with green chemistry principles by valorizing abundant, non-food biomass rsc.org.

Safer Methodologies: Continuous Flow Chemistry

The synthesis of acyl azides, including this compound, presents inherent safety risks due to their potential instability and explosive nature rsc.orgakjournals.com. Continuous flow chemistry offers a robust solution to mitigate these hazards. By conducting reactions in microstructured flow systems, the volume of hazardous intermediates present at any given moment is minimized, significantly enhancing process safety akjournals.comresearchgate.net.

Flow chemistry provides precise control over reaction parameters such as temperature and mixing, which is crucial for managing potentially vigorous reactions akjournals.com. This technology has been successfully applied to the synthesis of various acyl azides, demonstrating its capacity for safe, unattended production on a large scale akjournals.comresearchgate.netakjournals.com. In a typical setup, the acyl hydrazide precursor is reacted with a nitrosating agent in one stream, and the resulting acyl azide is immediately used in a subsequent reaction in another part of the flow system, preventing its accumulation rsc.orgrsc.org. This method not only improves safety but also can lead to higher yields and productivities compared to traditional batch processes researchgate.net.

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | Minimizes the hold-up volume of potentially explosive acyl azide intermediates, making the process inherently safer than batch methods. | akjournals.comresearchgate.netrsc.org |

| Precise Temperature Control | Superior heat exchange in microreactors allows for precise management of reaction exotherms, preventing runaway reactions. | akjournals.com |

| Process Intensification | Enables higher throughput and productivity in a smaller footprint compared to equivalent batch processes. | akjournals.comakjournals.com |

| Automation | Allows for unattended and continuous operation, improving efficiency and reducing labor costs. | akjournals.comakjournals.com |

Application of Green Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile organic solvents (VOCs) is being challenged by the adoption of greener alternatives. For reactions involving azides, solvents such as water, glycerol, and deep eutectic solvents (DESs) have been explored consensus.appmdpi.comresearchgate.net. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability consensus.app. Similarly, biomass-derived solvents like Cyrene™ have been shown to be effective media for reactions involving azides, offering a sustainable alternative to conventional polar aprotic solvents like DMF or NMP beilstein-journals.org. The use of such solvents can also facilitate catalyst recycling and product separation, further enhancing the sustainability of the process mdpi.com.

| Green Solvent | Key Features | Application Example | Source |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, and economical. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | consensus.appmdpi.com |

| Glycerol | Biodegradable, non-toxic, high boiling point, derived from biodiesel production. | One-pot synthesis of 1,2,3-triazoles. | consensus.appmdpi.com |

| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors; biodegradable, low volatility, and tunable properties. | Base-free synthesis of 1,4-disubstituted 1,2,3-triazoles. | consensus.appmdpi.comresearchgate.net |

| Cyrene™ | Bio-based polar aprotic solvent derived from cellulose. | One-pot CuAAC reactions as an alternative to DMF or NMP. | beilstein-journals.org |

Biocatalysis and Enzymatic Routes

Enzymatic catalysis presents a powerful tool for green chemistry, offering high selectivity and mild reaction conditions, which can prevent side reactions like decarboxylation that sometimes affect furan compounds researchgate.net. Enzymes, such as lipases, have been successfully used in the polymerization of furan-based monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) to produce polyesters and polyamides acs.orgresearchgate.netd-nb.inforug.nl. This approach avoids the need for harsh chemical catalysts and tedious protection-deprotection steps d-nb.inforug.nl. While direct enzymatic synthesis of this compound has not been extensively reported, biocatalytic methods can be applied to create the furan precursors sustainably. For example, enzymatic polymerization can be conducted in bulk (solvent-free) or in green solvents, adding to the sustainability of producing furan-based materials rug.nl. The high selectivity of enzymes under mild temperatures and pressures makes this an attractive and energy-efficient route for synthesizing complex furan derivatives from renewable resources acs.orgrug.nl.

Reactivity and Mechanistic Investigations of Furan 2 Carbonyl Azide

Thermal Transformations: The Curtius Rearrangement Pathway

The thermal decomposition of furan-2-carbonyl azide (B81097) initiates the Curtius rearrangement, a well-established method for converting acyl azides into isocyanates. wikipedia.org This process is fundamental to the utility of furan-2-carbonyl azide in synthetic organic chemistry.

Formation and In Situ Generation of Furanyl Isocyanate

The Curtius rearrangement of this compound leads to the formation of furanyl isocyanate. smolecule.com This transformation is typically achieved by heating the azide in an inert solvent, such as a benzene/toluene mixture. arkat-usa.orgresearchgate.net The isocyanate is a transient species and is generated in situ for immediate use in subsequent reactions. arkat-usa.orgresearchgate.net This method avoids the isolation of the potentially unstable isocyanate intermediate. researchgate.net

The process involves the thermal decomposition of the acyl azide, which results in the loss of nitrogen gas (N₂) and the migration of the furanyl group to the nitrogen atom, yielding furanyl isocyanate. wikipedia.org This reactive intermediate is then available to be trapped by various nucleophiles. arkat-usa.orgnih.gov

Mechanistic Postulations of the Curtius Rearrangement: Concerted vs. Stepwise

The mechanism of the thermal Curtius rearrangement has been a subject of considerable discussion, with both concerted and stepwise pathways being proposed. wikipedia.orgresearchgate.net

The concerted mechanism suggests a single transition state where the loss of nitrogen gas and the migration of the furanyl group occur simultaneously. wikipedia.orgresearchgate.net This pathway is supported by computational studies and the absence of nitrene insertion byproducts in thermal reactions. wikipedia.org Thermodynamic calculations also favor the concerted process. wikipedia.org

The stepwise mechanism , on the other hand, involves the initial formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. This is then followed by the rearrangement of the furanyl group to form the isocyanate. wikipedia.orgresearchgate.net While the concerted mechanism is generally favored for thermal rearrangements, photochemical Curtius rearrangements are known to proceed through a nitrene intermediate. wikipedia.orgnih.gov For the thermal rearrangement of this compound, the concerted pathway is considered the dominant route. researchgate.netarkat-usa.org

Kinetic and Thermochemical Studies of the Rearrangement Process

Kinetic and thermochemical studies provide valuable insights into the Curtius rearrangement of heteroaroyl azides, including this compound. Differential Scanning Calorimetry (DSC) has been employed to study the thermal decomposition of this compound to its corresponding isocyanate. arkat-usa.orgresearchgate.net

These studies measure the heat flow associated with the transformation, allowing for the determination of key parameters such as the onset temperature of the rearrangement and the energy released during the reaction. researchgate.net For this compound, the rearrangement to furan-2-isocyanate has a determined onset temperature of 75°C and a peak temperature of 118°C in DSC analysis. researchgate.net Such data is crucial for understanding the reaction kinetics and for the safe and controlled application of this rearrangement in synthesis. arkat-usa.orgresearchgate.net Computational studies using methods like CBS-QB3 and CBS-APNO have further elucidated the energetics of the concerted versus stepwise pathways, confirming the kinetic preference for the concerted mechanism. researchgate.net

Nucleophilic Trapping Reactions of Furanyl Isocyanate

The in situ generated furanyl isocyanate is a highly electrophilic species that readily reacts with a variety of nucleophiles. This reactivity is harnessed to synthesize a diverse range of 2-substituted furan (B31954) derivatives.

Synthesis of Furanyl Carbamates with Alcohols

The reaction of furanyl isocyanate with alcohols provides a direct route to furanyl carbamates. nih.govconicet.gov.ar This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group. conicet.gov.ar

Thermolysis of this compound in an alcoholic solvent leads to the formation of the isocyanate, which is immediately trapped by the solvent to produce the corresponding furanyl carbamate (B1207046) in high yields. acs.org This one-pot procedure is an efficient method for the synthesis of these compounds. For example, thermolysis in 1-dodecanol (B7769020) yields the corresponding dodecyl N-(furan-2-yl)carbamate. arkat-usa.orgresearchgate.net

Table 1: Synthesis of Furanyl Carbamates

| Alcohol | Product |

|---|---|

| 1-Dodecanol | Dodecyl N-(furan-2-yl)carbamate |

| Various Alcohols | Corresponding Furanyl Carbamates |

This table showcases the general reaction of furanyl isocyanate with alcohols to form carbamates.

Formation of 2-Amido Substituted Furans with Organometallic Reagents

A significant application of the in situ generated furanyl isocyanate is its reaction with organometallic reagents to form 2-amido substituted furans. arkat-usa.orgnih.gov This method has been successfully employed using both Grignard reagents and higher-order cyanocuprates. arkat-usa.orgresearchgate.net

The process involves heating this compound in a benzene/toluene mixture to generate the furanyl isocyanate. After cooling, the solution is treated with the organometallic reagent. arkat-usa.org The nucleophilic carbon of the organometallic species attacks the carbonyl carbon of the isocyanate, and subsequent workup yields the desired N-substituted furan-2-carboxamide. arkat-usa.orgchempedia.info

This approach has been used to synthesize a variety of 2-amido furans. For instance, reaction with phenylmagnesium bromide affords N-(furan-2-yl)benzamide, while reaction with allylmagnesium bromide gives N-(furan-2-yl)but-3-enamide. arkat-usa.org Cuprate reagents have also proven to be effective nucleophiles in these trapping reactions. arkat-usa.org

Table 2: Synthesis of 2-Amido Furans with Organometallic Reagents

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | N-(Furan-2-yl)benzamide | 63 |

| Allylmagnesium bromide | N-(Furan-2-yl)but-3-enamide | 21 |

| n-Butyl Cuprate | N-(Furan-2-yl)pentanamide | 60 |

| sec-Butyl Cuprate | N-(Furan-2-yl)-2-methylbutanamide | 54 |

| t-Butyl Cuprate | N-(Furan-2-yl)pivalamide | 45 |

This interactive table presents the outcomes of reacting furanyl isocyanate with various organometallic reagents. Data sourced from arkat-usa.org.

Derivatization to Amides and Urea (B33335) Derivatives

This compound is a valuable starting material for the synthesis of various derivatives, primarily amides and ureas. smolecule.comresearchgate.net The formation of 2-amido substituted furans is achieved through the Curtius rearrangement to furanyl isocyanate, which is then trapped by nucleophiles like Grignard reagents or organocuprates as previously described. arkat-usa.org

The same isocyanate intermediate is key to forming urea derivatives. researchgate.net The reaction of an isocyanate with an amine is a standard method for urea synthesis. organic-chemistry.orgresearchgate.net Thus, by reacting the in situ generated furanyl isocyanate with primary or secondary amines, a range of N,N'-substituted urea derivatives incorporating a furan ring can be prepared. researchgate.net Similarly, the reaction of the isocyanate with alcohols provides a route to corresponding carbamates. researchgate.netresearchgate.net

Cycloaddition Reactions Involving this compound and its Derivatives

The azide functional group in this compound and its derivatives makes it a suitable component for various cycloaddition reactions, which are powerful tools for constructing complex molecules and functional materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgacs.org

This compound, containing the essential azide moiety, is a competent substrate for CuAAC. bham.ac.ukresearchgate.net This allows the furan-2-carbonyl unit to be "clicked" onto molecules bearing a terminal alkyne. This strategy is widely used for the functionalization of various substrates, including polymers and nanoparticles, where the robust nature of the triazole linkage is advantageous. nih.govbeilstein-journals.org The reaction's tolerance to a wide variety of functional groups and reaction conditions makes it a versatile method for creating complex molecular architectures based on the furan scaffold. organic-chemistry.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, making it particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern. wikipedia.orgnih.govnih.gov SPAAC utilizes a strained cycloalkyne, such as a derivative of cyclooctyne, as the reaction partner for the azide. wikipedia.orgrsc.org The inherent ring strain of the alkyne provides the driving force for the [3+2] cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst. wikipedia.orgchemrxiv.org

This compound and its derivatives can participate in SPAAC, allowing for their conjugation to molecules functionalized with strained alkynes. nih.govresearchgate.net This bioorthogonal reaction enables the specific labeling and tracking of biomolecules or the construction of complex bioconjugates under mild, physiological conditions. nih.gov The use of SPAAC with furan-based azides opens pathways for developing modular platforms for targeted imaging and therapeutic applications. nih.gov

Intramolecular [3+2] Annulation Pathways

In addition to intermolecular cycloadditions, the azide group can participate in intramolecular [3+2] annulation reactions. In such a pathway, a molecule containing both an azide (as the 1,3-dipole) and a suitable dipolarophile (like an alkyne or alkene) can undergo an internal cycloaddition to form a fused ring system. mdpi.com

For derivatives of this compound, this involves designing a substrate where an unsaturated bond is tethered to the furan ring at a position that allows it to react with the azide group. The subsequent intramolecular [3+2] cycloaddition, or annulation, results in the formation of a new five-membered ring fused to the existing molecular framework. d-nb.info This strategy provides a powerful method for the stereocontrolled synthesis of complex, polycyclic heterocyclic compounds. The reaction can be promoted thermally or by a catalyst, and the specific outcome depends on the nature of the tether and the reaction conditions. This approach has been utilized to construct various functionalized N-heterocycles. d-nb.inforesearchgate.net

Diels-Alder Reactivity of Related Furan Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for constructing six-membered rings. sigmaaldrich.compearson.com Furan and its derivatives can act as dienes in these reactions, although their aromatic character makes them less reactive than non-aromatic dienes like cyclopentadiene. rsc.orgmasterorganicchemistry.com The reactivity and selectivity of Diels-Alder reactions involving furans are influenced by substituents on the furan ring. researchgate.net

Computational studies have shown that electron-donating groups on the furan ring generally increase its reactivity in Diels-Alder reactions, while electron-withdrawing groups decrease it. researchgate.net For instance, in reactions with maleic anhydride, furan is less reactive and less endo-selective compared to cyclopentadiene. rsc.orgresearchgate.net The furan-2-carbonyl group, being electron-withdrawing, is expected to decrease the reactivity of the furan ring as a diene. However, studies have shown that even electron-poor furans, such as 2-furoic acids and their derivatives, can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.gov The reaction conditions, including the use of Lewis acid catalysts and the choice of solvent, can significantly influence the outcome and selectivity of these reactions. acs.orgmdpi.comcdnsciencepub.com For example, water has been shown to enhance the rate of Diels-Alder reactions with 2-furoic acid derivatives. nih.gov The retro-Diels-Alder reaction is also a significant consideration with furan adducts, often leading to thermodynamic rather than kinetic product control. masterorganicchemistry.commdpi.com

A tandem Ugi/intramolecular Diels-Alder reaction has been developed using (E)-3-(furan-2-yl)acrylaldehyde. In this sequence, the furan derivative reacts with an amine, an isonitrile, and a monoanilide of maleic acid to form an adduct that spontaneously undergoes an intramolecular [4+2] cycloaddition to yield furo[2,3-f]isoindole derivatives. beilstein-journals.org

Radical and Transition Metal-Catalyzed Transformations

A metal-free method for the synthesis of carbonyl azides, including keto- and carbamoyl (B1232498) azides, has been developed using an iodine(III) promoter. organic-chemistry.orgnih.gov This reaction involves the cross-coupling of isocyanides or silyl (B83357) enol ethers with trimethylsilyl (B98337) azide (TMSN₃). organic-chemistry.orgacs.org The process is notable for proceeding without the loss of dinitrogen (N₂), a common issue in other azide-based reactions. nih.govacs.org

The reaction is typically carried out using phenyliodine(III) diacetate (PIDA) as the oxidant in a solvent like DMSO at room temperature. organic-chemistry.orgnih.gov Mechanistic studies, including the use of radical inhibitors like TEMPO and BHT, suggest a free-radical pathway. nih.govacs.org It is proposed that PIDA reacts with TMSN₃ to generate an azidyl radical (•N₃). nih.govacs.org This radical then adds to the isocyanide or silyl enol ether to form a carbon-centered radical intermediate, which is subsequently oxidized and hydrolyzed to yield the carbonyl azide product. nih.govacs.org Isotope labeling studies using H₂¹⁸O have confirmed that water is the primary source of the oxygen atom in the carbonyl group. nih.govacs.org This method offers a broad substrate scope and provides good to excellent yields of the desired carbonyl azide products. organic-chemistry.orgnih.gov

Palladium catalysts have been successfully employed in the carbonylation of sensitive acyl azides to produce acyl ureas. sci-hub.seacs.orgchemistryviews.org This reaction typically involves treating an acyl azide with carbon monoxide (CO) in the presence of a palladium catalyst, followed by the addition of an amine. sci-hub.sechemistryviews.org This method avoids the use of toxic reagents like phosgene, which are traditionally used for synthesizing acyl ureas. chemistryviews.org

Both Pd(0) and Pd(II) species have been shown to be active catalysts for this transformation. sci-hub.se Kinetic and mechanistic studies suggest that the active catalytic species is Pd(0). sci-hub.seacs.orgnih.gov The reaction is believed to proceed through the formation of an unprecedented five-membered palladacycle intermediate. sci-hub.sechemistryviews.orgnih.gov The reaction demonstrates a broad substrate scope, including aromatic, heterocyclic, and aliphatic acyl azides, and generally provides good to excellent yields. sci-hub.seresearchgate.net The process is efficient and operates under mild conditions, often at room temperature and balloon pressure of CO. sci-hub.sechemistryviews.org

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are effective methods for forming C-N bonds. wikipedia.org These reactions have been applied to the amidation of bromo-substituted furans. researchgate.net The process typically involves reacting a bromo-substituted furan with an amide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), a ligand, and a base. researchgate.net The use of ligands like N,N'-dimethylethylenediamine can facilitate the reaction. researchgate.net

This methodology has been used to synthesize 2- and 3-substituted amidofurans with varying yields depending on the specific amide and reaction conditions. researchgate.net The Ullmann-type coupling has seen significant advancements, with the development of ligands that allow for milder reaction conditions. acs.org These reactions are crucial for synthesizing various nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and materials science. sciengine.com

Photochemical Transformations of this compound and Related Azides

Acyl azides can undergo photochemical decomposition to form highly reactive acylnitrene intermediates. wikipedia.orglscollege.ac.in This process is initiated by the absorption of UV light, which leads to the cleavage of the weak N-N bond and the expulsion of nitrogen gas (N₂). wikipedia.orglscollege.ac.in Unlike the thermal Curtius rearrangement, which is a concerted process, the photochemical rearrangement proceeds through this discrete nitrene intermediate. wikipedia.orglscollege.ac.in

The resulting acylnitrene is a highly reactive species that can participate in various reactions, including insertion into C-H bonds and addition to double bonds, which can sometimes lead to undesired side products. wikipedia.orgnih.gov The spin state of the nitrene (singlet or triplet) influences its reactivity and the product distribution. nih.gov For instance, singlet nitrenes may undergo both amination and aziridination reactions with alkenes, while triplet nitrenes tend to react more selectively to form aziridines. nih.gov The photolysis of acyl azides in the presence of trapping agents has been used to study the properties and reactions of the transient nitrene intermediates. nih.gov Studies on pyrrole-based carbonyl azides have shown that irradiation leads to the formation of the corresponding nitrenes, which can then undergo further rearrangements. researchgate.net

Intramolecular Cyclizations of Nitrene Intermediates

Upon its formation, the furan-2-carbonyl nitrene intermediate exists as a highly reactive species with an electron-deficient nitrogen atom. While the Curtius rearrangement to form 2-furyl isocyanate is the predominant reaction pathway, the potential for intramolecular cyclization of the nitrene intermediate warrants consideration, drawing parallels from the reactivity of other aroyl and acyl nitrenes. acs.orgspringerprofessional.deegyankosh.ac.in These cyclization reactions are typically influenced by the electronic nature of the heterocyclic ring and the reaction conditions. researchgate.netnih.gov

Theoretically, the furan-2-carbonyl nitrene could undergo intramolecular cyclization through several pathways, including insertion into a C-H bond or addition across a C=C bond of the furan ring. Such reactions would lead to the formation of novel heterocyclic systems. For instance, insertion into the C5-H bond of the furan ring would yield a fused five-membered lactam. Alternatively, addition across the C4=C5 double bond could result in the formation of a strained bicyclic aziridine-type intermediate, which might subsequently rearrange to a more stable product.

While specific experimental data on the intramolecular cyclization of furan-2-carbonyl nitrene is not extensively documented in the literature, studies on analogous systems provide insight into the feasibility of such transformations. For example, intramolecular C-H amination has been observed in various alkyl and aryl azides, often facilitated by transition metal catalysts. nih.govrsc.orgosti.gov These reactions proceed via the formation of a metal-nitrenoid intermediate, which enhances the selectivity of the C-H insertion. rsc.orgresearchgate.net In the absence of a catalyst, such cyclizations are generally less common and often compete with other rearrangement pathways. acs.orguva.nl

The potential intramolecular cyclization products of furan-2-carbonyl nitrene are summarized in the table below, based on established reactivity patterns of similar nitrene intermediates.

| Reactant | Intermediate | Potential Cyclization Pathway | Hypothetical Product |

| This compound | Furan-2-carbonyl nitrene | Intramolecular C-H insertion (C5-H) | Furo[2,3-b]pyrrol-2(3H)-one |

| This compound | Furan-2-carbonyl nitrene | Intramolecular [2+1] cycloaddition (C4=C5) | 3-oxa-6-azabicyclo[3.1.0]hexan-2-one |

Formation of Imino Ketene (B1206846) Species via Intramolecular Shifts

Another potential, though less commonly documented, reaction pathway for furan-2-carbonyl nitrene is its rearrangement to an imino ketene species through an intramolecular shift. This type of transformation has been observed for other arylnitrenes, particularly those with ortho-substituents capable of participating in the rearrangement.

In the case of furan-2-carbonyl nitrene, a theoretical pathway could involve a ring-opening mechanism initiated by the electron-deficient nitrene, followed by a series of bond reorganizations to yield an acyclic imino ketene. This process would represent a significant structural departure from the starting material and the more common Curtius rearrangement product.

Detailed mechanistic studies on the rearrangement of 2-formyl phenylnitrene have shown that it can spontaneously rearrange to an imino ketene via a acs.orgsnnu.edu.cn hydrogen atom shift, a process that can occur through quantum mechanical tunneling at low temperatures. While furan-2-carbonyl nitrene lacks a directly analogous ortho-formyl group, the principle of intramolecular rearrangement to an imino ketene is established for related nitrene species.

The formation of an imino ketene from furan-2-carbonyl nitrene would likely proceed through a complex, multi-step mechanism. The table below outlines a hypothetical reaction cascade based on known rearrangements of related heterocyclic systems.

| Intermediate | Proposed Mechanistic Step | Resulting Species |

| Furan-2-carbonyl nitrene | Initial ring opening | Acyclic enyne-nitrene |

| Acyclic enyne-nitrene | Intramolecular rearrangement | Imino ketene |

It is important to note that the formation of an imino ketene from this compound is a speculative pathway based on the known reactivity of other nitrene intermediates. The predominant and well-documented fate of this compound upon thermolysis or photolysis is the Curtius rearrangement to produce 2-furyl isocyanate. arkat-usa.org Further computational and experimental studies would be necessary to confirm the viability of the imino ketene pathway and to elucidate the precise mechanistic details.

Applications of Furan 2 Carbonyl Azide in Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The furan-2-isocyanate generated in situ from furan-2-carbonyl azide (B81097) is a potent electrophile, readily reacting with various nucleophiles to construct complex heterocyclic systems. This reactivity is central to its application in synthetic organic chemistry. smolecule.comarkat-usa.org

The furan-2-isocyanate intermediate derived from the Curtius rearrangement of furan-2-carbonyl azide is a key building block for various heterocyclic compounds, including five-membered rings like imidazoles and six-membered rings like pyrimidines. smolecule.com While direct reaction pathways are a subject of specific research, the principle involves the reaction of the isocyanate with appropriate binucleophiles. Furthermore, the isothiocyanate analog, furan-2-carbonyl isothiocyanate, has been shown to react with a variety of aliphatic and aromatic nitrogen nucleophiles to form heterocycles, including pyrimidines. researchgate.netresearchgate.net

A primary and well-documented application of this compound is the synthesis of 2-amido-substituted furans. arkat-usa.org This transformation is achieved through the thermal decomposition of the azide, which initiates a Curtius rearrangement to generate furanyl isocyanate as a transient species. researchgate.netarkat-usa.org This reactive intermediate is not isolated but is trapped in situ by a variety of nucleophiles to afford the desired amide products in good yields. arkat-usa.org

Heating a solution of this compound in a solvent like a benzene/toluene mixture facilitates the rearrangement. arkat-usa.org The subsequent addition of organometallic reagents, such as Grignard reagents or higher-order cyanocuprates, leads to the formation of the corresponding N-substituted furan-2-carboxamides. researchgate.netarkat-usa.org Similarly, trapping the isocyanate with alcohols results in the formation of furanyl carbamates. arkat-usa.orgarkat-usa.org

Table 1: Synthesis of 2-Amido-Substituted Furans via Curtius Rearrangement

| Reagent | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Allyl magnesium bromide | But-3-enoic acid furan-2-yl-amide | arkat-usa.org |

| This compound | Phenyl magnesium bromide | Furan-2-carboxylic acid phenylamide | arkat-usa.org |

| This compound | Lithium di-(tert-butyl)cyanocuprate | Furan-2-carboxylic acid tert-butylamide | arkat-usa.org |

While this compound is a precursor to isocyanates, its sulfur analog, furan-2-carbonyl isothiocyanate, provides access to a different spectrum of nitrogen- and sulfur-containing heterocycles. researchgate.net This related starting material undergoes addition-cyclization reactions with various nitrogen nucleophiles to produce a wide array of azine and azole derivatives. researchgate.neturan.ua The isothiocyanate acts as a versatile scaffold, reacting with binucleophiles to construct rings such as triazines, pyrimidines, oxadiazines, imidazolidines, and thiadiazoles. researchgate.net The specific heterocyclic system formed is dependent on the nature of the nucleophile used in the cyclization reaction. researchgate.netnih.gov

Table 2: Heterocycles Synthesized from Furan-2-carbonyl Isothiocyanate

| Nucleophile Type | Resulting Heterocycle | Reference |

|---|---|---|

| Aliphatic Amines | Imidazolidines | researchgate.net |

| Aromatic Amines | Pyrimidines | researchgate.net |

| Hydrazines | Triazines, Thiadiazoles | researchgate.net |

The direct conversion of this compound into pyrrole (B145914) scaffolds is not a widely reported synthetic route in the scientific literature. Standard industrial synthesis of pyrrole often involves the reaction of furan (B31954) with ammonia (B1221849) over a solid acid catalyst. wikipedia.org While various synthetic methods exist for constructing pyrrole rings, including reactions involving other types of azides like vinyl azides or tandem cycloaddition-retro-Diels-Alder reactions, a direct pathway utilizing this compound as the starting material is not prominently documented. cdnsciencepub.comacs.org Some research has shown that other furan-containing azides, such as methyl 2-azido-3-(3-furyl)propenoate, can be thermolyzed to form fused furo[2,3-b]pyrrole systems, but this is a distinct transformation. mdpi.com

Current research on the synthesis of furan-3(2H)-imine scaffolds does not indicate a direct synthetic pathway starting from this compound. The established methods for generating these structures typically involve different precursors and reaction mechanisms. For instance, a novel and efficient method for producing spiro furan-3(2H)-imine derivatives involves the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org This reaction proceeds via a 1,4-addition of the aniline, followed by an intramolecular cyclization. nih.gov Other reported strategies are similarly based on precursors unrelated to this compound. royalsocietypublishing.org

Integration into Functional Materials and Polymers

This compound and its derivatives are valuable monomers in the field of materials science for the production of high-performance, bio-based polymers. dtic.mil Research has focused on synthesizing furanic monomers to develop polymers with high glass transition temperatures (Tg) and robust mechanical properties, intended as renewable alternatives to petroleum-based materials like Kevlar and nylon. dtic.mil

This compound serves as a precursor to 2-furanamine (B1595007), another key monomer, via the Curtius rearrangement. dtic.mil These furan-based monomers are relevant for producing a range of polymers, including high-performance polyamides, epoxies, and polyimides. dtic.mil The use of furanic compounds is particularly attractive as they can be derived from abundant, renewable biomass resources. dtic.mil

Additionally, the azide functionality itself presents opportunities for integration into polymer chains using "click chemistry." smolecule.com This modular approach could allow for the development of novel functional polymers with tailored properties, such as enhanced thermal stability or specific binding capabilities, by precisely attaching the furan moiety to a polymer backbone. smolecule.com

Incorporation into Polymer Chains via Click Chemistry

The advent of "click chemistry" has revolutionized polymer synthesis by offering highly efficient and specific reactions for linking molecular units. wikipedia.org One of the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups. nih.govresearchgate.net

This compound, with its terminal azide group, is a prime candidate for incorporation into polymer chains using this methodology. smolecule.com In a typical CuAAC polymerization, this compound can be reacted with a monomer containing at least two alkyne groups (a dialkyne). The reaction results in the formation of a polytriazole, a polymer chain where the furan-containing units are linked by 1,2,3-triazole rings. core.ac.ukacs.org

The general scheme for this polymerization is as follows:

Monomers: this compound and a dialkyne compound.

Catalyst: A Copper(I) source, often generated in situ from a Cu(II) salt and a reducing agent. nih.gov

Product: A linear polymer with repeating units containing both the furan ring and the newly formed triazole ring.

The resulting triazole-containing polymers are noted for their high thermal stability and chemical inertness. google.com The incorporation of the furan moiety into the polymer backbone can also impart unique properties, such as altered solubility and mechanical characteristics. rsc.org Research into brush polymers has shown that the triazole ring formed via click chemistry can influence the electrical properties of the material, suggesting that polymers synthesized with this compound could have applications in functional materials and electronics. core.ac.uk This synthetic strategy offers a powerful and versatile route to novel functional polymers with well-defined structures and potentially unique properties derived from the furan-triazole combination. researchgate.netsmolecule.com

Development of Furan-Based High-Performance Polyamides

This compound is a key monomer in the development of high-performance polyamides derived from renewable resources. dtic.mil These furan-based polyamides are explored as sustainable alternatives to petroleum-based polymers like Kevlar and nylon, aiming to achieve comparable or superior thermal and mechanical properties. dtic.mildtic.mil

The primary route to polyamide formation using this compound involves its conversion to furan-2-isocyanate through the Curtius rearrangement, a thermal reaction that expels nitrogen gas. smolecule.com The resulting isocyanate is highly reactive and can be polymerized with diamines to form polyamides or with diols to form polyurethanes.

Alternatively, furan-based polyamides are more commonly synthesized from 2,5-furandicarboxylic acid (FDCA), a related bio-based monomer. rsc.orgstanford.edu Research on these FDCA-based polyamides provides significant insights into the properties that can be expected from furanic polyamides in general. These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com The rigid furan ring contributes to high glass transition temperatures (Tg) and good mechanical strength. rsc.orgresearchgate.net

Computational and experimental studies have compared furan-based polyamides to their petroleum-based counterparts, revealing that the furan ring's planar structure and van der Waals interactions contribute to higher glass transition temperatures, even with weaker hydrogen bonding compared to traditional nylons. researchgate.net For instance, poly(octamethylene furanamide) (PA8F), an analog of a commercial polyphthalamide, has been synthesized with a high molecular weight and exhibits a glass transition temperature and crystal structure similar to its terephthalate (B1205515) counterpart. nih.gov

The table below summarizes the thermal and mechanical properties of various furan-based polyamides, demonstrating their potential as high-performance materials.

| Polymer Name | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| PA12F | 89 | - | 357 | 45 | - |

| PA8F | 108 | - | 408 | 62 | - |

| PA5F | 138 | - | 390 | 84 | - |

| PA4F | 142 | - | - | - | - |

| PAMF | 145 | 315 | - | - | - |

| FPA-PI Film | - | - | >425 | 50-99 | 2.14-3.20 |

Data sourced from multiple studies for comparison. stanford.edumdpi.comresearchgate.net

The solubility of these furanic polyamides can be a challenge, similar to aramids like Kevlar which require strong acids for processing. dtic.mil However, studies have shown that the furan ring can disrupt hydrogen bonding between amide groups, leading to improved solubility in polar aprotic solvents like DMSO and DMF compared to their petroleum-based analogs. rsc.orgdtic.mil This enhanced processability, combined with their robust thermal and mechanical properties, makes furan-based polyamides derived from precursors like this compound highly promising for advanced engineering applications. stanford.edu

Role as a Building Block for Complex Bioactive Scaffolds

This compound is a valuable intermediate in the synthesis of complex, nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of bioactive molecules. smolecule.com Substituted furans are recognized as important building blocks for a wide array of pharmaceutical agents and natural products, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory. jst.go.jp

The primary utility of this compound in this context stems from its ability to be readily converted into other reactive intermediates. Through the Curtius rearrangement, it yields furan-2-isocyanate. smolecule.com This isocyanate is a versatile precursor for synthesizing a variety of heterocyclic systems, including:

Pyrimidines smolecule.com

Imidazoles smolecule.com

Oxadiazines researchgate.net

Triazines researchgate.net

These heterocyclic motifs are prevalent in medicinal chemistry. For example, furan-2-carbonyl isothiocyanate, a closely related derivative, has been used to synthesize a range of azoles and azines with demonstrated antibacterial properties. researchgate.net

Furthermore, this compound serves as a starting material for the synthesis of 2-furanamine (2-aminofuran). 2-Furanamine is a critical building block for more elaborate molecular architectures. Research has shown that substituted 2-aminofurans can undergo cascade reactions to construct complex frameworks such as carbazole (B46965) and dibenzofuran (B1670420) motifs, which are scaffolds for various biologically active compounds.

Recent studies have focused on creating libraries of furan-based compounds for biological screening. For example, a diversity-oriented synthesis of furan-2-carboxamides, which can be conceptually linked back to the furan-2-carbonyl scaffold, has yielded derivatives with significant antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov In another study, new sugar hydrazones incorporating a furan ring system were synthesized and showed promising anticancer activity against human liver carcinoma cells. jst.go.jp These examples underscore the potential of the furan-2-carbonyl core, accessible from this compound, as a foundational element for the discovery of new therapeutic agents. jst.go.jpnih.gov

Spectroscopic and Computational Characterization in Furan 2 Carbonyl Azide Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for confirming the identity and purity of furan-2-carbonyl azide (B81097). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) are routinely employed.

NMR spectroscopy is a cornerstone technique for determining the precise structure of furan-2-carbonyl azide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. The furan (B31954) ring of this compound contains three distinct protons, each giving a characteristic signal in the spectrum. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

Published data for this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the three furan protons. acs.org The proton at position 5 (H5) typically appears at the lowest field, followed by the proton at position 3 (H3), and finally the proton at position 4 (H4) at the highest field. acs.org The observed splitting patterns (e.g., doublet of doublets) arise from the coupling between these non-equivalent protons. acs.org

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H5 | 7.66 | d | J = 3.6 |

| H3 | 7.27 | d | J = 2.4 |

| H4 | 6.56 | dd | J = 3.6 and 2.4 |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz. Data sourced from acs.org. |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. This compound has five carbon atoms in unique electronic environments: four in the furan ring and one in the carbonyl group.

The spectrum shows five distinct signals. The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field. acs.orgresearchgate.net The carbon atom to which the carbonyl group is attached (C2) also shows a significant downfield shift. acs.orgresearchgate.net The remaining carbon signals correspond to the other positions on the furan ring. acs.orgresearchgate.net

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 162.5 |

| C2 | 145.6 |

| C5 | 148.2 |

| C3 | 120.1 |

| C4 | 112.6 |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz. Data sourced from acs.org. |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation, especially in complex molecules. For furan derivatives, techniques like COSY, HMBC, and HSQC are standard practice. acs.orgresearchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the furan ring protons and the carbonyl carbon, as well as the quaternary carbons (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which aids in confirming the three-dimensional structure.

While specific 2D spectra for this compound are not detailed in the surveyed literature, the use of these techniques for its derivatives is well-documented, confirming their importance in the structural analysis of this class of compounds. acs.orgresearchgate.net

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying specific functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups in this compound. The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2145 cm⁻¹. acs.org Another key absorption is the stretching vibration of the carbonyl group (C=O), observed around 1690 cm⁻¹. acs.org Other bands in the spectrum correspond to the C-H and C-O stretching and bending vibrations of the furan ring. acs.org

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Azide (N₃) | 2145 | Asymmetric stretch |

| Carbonyl (C=O) | 1690 | Stretch |

| Aromatic C-H | 3134 | Stretch |

| C-O-C | 1292 | Stretch |

| Data sourced from acs.org. |

Raman spectroscopy serves as a complementary technique to IR. While specific Raman data for this compound is not widely published, the technique is valuable for analyzing vibrational modes that are weak or absent in the IR spectrum, such as symmetric stretches. Computational chemistry methods can be employed to predict Raman spectra, which can aid in a more complete vibrational analysis.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of this compound and its derivatives. acs.orgresearchgate.net

The molecular formula of this compound is C₅H₃N₃O₂, corresponding to a molecular weight of approximately 137.09 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 137.

The fragmentation of acyl azides under mass spectrometry conditions is often predictable. A primary and highly characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent fragment ion at m/z 109. This fragment corresponds to the furanyl isocyanate ion, which is also the key intermediate in the Curtius rearrangement. acs.org

Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 137 | [C₅H₃N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 109 | [C₅H₃NO₂]⁺ | Fragment from loss of N₂ ([M-N₂]⁺) |

X-ray Crystallography for Solid-State Structural Determination

To date, a dedicated single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. However, the solid-state conformations of closely related furan-2-carbonyl derivatives have been investigated, offering valuable insights into the probable structural characteristics of this compound.

Studies on other aroyl derivatives of furan have revealed that the orientation of the carbonyl group relative to the furan ring's oxygen atom is a key conformational feature. uni-regensburg.de For instance, in many 2-substituted furan compounds, the O,O-trans conformation, where the carbonyl oxygen and the furan oxygen are positioned on opposite sides of the C2-C(carbonyl) bond, is energetically preferred. uni-regensburg.de This preference is attributed to minimizing electrostatic repulsion. However, packing forces within the crystal lattice can sometimes lead to the adoption of the less stable O,O-cis conformation. uni-regensburg.de It is also common for the furan ring and the carbonyl group to be twisted out of plane with respect to each other. uni-regensburg.de While these findings for related molecules provide a strong basis for predicting the solid-state structure of this compound, a definitive crystal structure determination is still required for unequivocal confirmation.

Thermal Analysis in Reaction Studies: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial technique for studying the thermal behavior of this compound, particularly its decomposition via the Curtius rearrangement to form furan-2-isocyanate. researchgate.net This analysis provides critical data on the energetics and temperature profile of the rearrangement.

In a typical DSC experiment, a sample of this compound is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. The resulting thermogram for this compound shows distinct thermal events. researchgate.net Initially, an endothermic peak is observed, which corresponds to the melting of the solid compound. researchgate.net At a higher temperature, a strong exothermic peak appears, which is characteristic of the Curtius rearrangement. This exothermic event signifies the decomposition of the azide with the loss of nitrogen gas (N₂) and the formation of the isocyanate. researchgate.net

The data obtained from DSC analysis is instrumental in determining key thermodynamic parameters of the rearrangement reaction.

Table 1: Thermal Analysis Data for this compound Decomposition

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Melting Peak Temperature (Tf) | 63.0 °C | The temperature at which the compound melts from a solid to a liquid. | |

| Onset of Rearrangement (Tr) | 75 °C | The temperature at which the Curtius rearrangement begins. | researchgate.net |

| Peak Rearrangement Temperature (Tp) | 118 °C | The temperature at which the rate of the Curtius rearrangement is at its maximum. | researchgate.net |

These DSC studies confirm that the Curtius rearrangement of this compound is a thermally induced, energetically favorable process. The analysis also helps in establishing safe operating temperatures for reactions involving this compound, as organic azides can be explosive. arkat-usa.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to examine the intricacies of this compound's structure, stability, and reactivity at the molecular level.

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms involving carbonyl azides, including the Curtius rearrangement of this compound. researchgate.netmdpi.com DFT calculations allow researchers to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net

For the Curtius rearrangement, two primary mechanisms have been proposed: a stepwise pathway involving a nitrene intermediate and a concerted pathway where bond breaking and bond formation occur simultaneously. researchgate.net DFT studies on similar carbonyl azides have been used to calculate the activation energies for both pathways. researchgate.net These calculations can help determine which mechanism is more favorable under specific conditions. For instance, computational studies on related systems have often supported a concerted mechanism for the thermal rearrangement. researchgate.net

Furthermore, DFT is employed to optimize the geometries of reactants, transition states, and products, providing detailed information about bond lengths and angles throughout the reaction coordinate. mdpi.com This level of detail is crucial for understanding the electronic and steric factors that govern the reaction's progress.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the regioselectivity and reactivity of chemical reactions. acs.orgnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.orgnih.gov

In the context of reactions involving this compound or its derivatives, FMO theory can be applied to predict the outcome of cycloaddition reactions. rsc.org The theory posits that the preferred reaction pathway will be the one that maximizes the overlap between the HOMO and LUMO and minimizes the energy gap between them. nih.govdiva-portal.org

For example, in a [3+2] cycloaddition reaction involving an azide, the relative energies and the coefficients of the atomic orbitals in the HOMO and LUMO of the azide and the dipolarophile determine which regioisomer will be preferentially formed. rsc.org While simple FMO theory provides a good qualitative prediction, more sophisticated computational methods are often required for quantitative accuracy, especially when the HOMO-LUMO gaps are similar for different reaction pathways. mdpi.com

The reactivity and properties of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule and the energy barriers between them.

For furan-2-carbonyl derivatives, a key conformational question is the relative orientation of the furan ring and the carbonyl group. uni-regensburg.de Two planar conformations are generally considered: the O,O-cis and O,O-trans forms. Computational studies, often using ab-initio or DFT methods, can calculate the relative energies of these conformers. uni-regensburg.de For many 2-formyl and 2-aroyl furans, the O,O-trans conformer is found to be more stable in the gas phase, though the energy difference between the conformers is often small. uni-regensburg.de

These computational findings can be corroborated by experimental techniques such as NMR spectroscopy in solution. uni-regensburg.de Understanding the conformational landscape is crucial, as the dominant conformation in a given environment will likely be the one that undergoes reaction.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In an implicit solvent MD simulation, the solvent is not represented by individual molecules but rather as a continuous medium with average properties. This approach significantly reduces the computational cost compared to explicit solvent simulations, allowing for longer simulation times.

To date, there are no specific studies in the reviewed literature that apply implicit molecular dynamics simulations to this compound. However, this technique holds potential for investigating several aspects of its behavior. For example, implicit MD could be used to explore the conformational dynamics of the molecule in different solvent environments, providing insights into how the solvent influences the equilibrium between the O,O-cis and O,O-trans conformers. It could also be used to study the initial stages of aggregation or interaction with other molecules in solution.

Future Perspectives and Emerging Research Directions in Furan 2 Carbonyl Azide Chemistry

Expanding the Reactivity Profile for Undiscovered Transformations

While the Curtius rearrangement is its dominant reaction, there is potential to discover new transformations of furan-2-carbonyl azide (B81097). Research could explore transition-metal-catalyzed reactions that intercept the acyl azide or the derived nitrene intermediate to forge new types of chemical bonds, leading to novel molecular scaffolds that are otherwise difficult to access.

Integration into Advanced Materials Science and Functional Polymer Design

Building on its established role in polymer synthesis, future work could integrate furan-2-carbonyl azide into the design of advanced functional materials. smolecule.comdtic.mil This includes creating polymers with tailored electronic, optical, or self-healing properties. The furan (B31954) ring offers the potential for reversible Diels-Alder reactions, which could be exploited to create re-workable or recyclable polymer networks. Furthermore, its azide functionality makes it suitable for "click" chemistry, allowing it to be precisely incorporated into complex polymer architectures. smolecule.com

Application of Flow Chemistry and Microreactor Technology

The use of energetic intermediates like azides often presents safety and scalability challenges in traditional batch chemistry. Flow chemistry, which utilizes microreactors for continuous processing, offers a safer and more controlled environment for handling hazardous reactions. Applying flow technology to the synthesis and subsequent reactions of this compound could enable safer production and allow for the precise control of reaction conditions (e.g., temperature for the Curtius rearrangement), potentially leading to higher yields and purities.

Advanced Theoretical and Predictive Modeling for this compound Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. Advanced theoretical studies can provide deep insights into the reaction mechanisms, transition states, and energetics of this compound transformations. Such models can be used to predict its reactivity with different substrates, guide the design of new experiments, and accelerate the discovery of novel reactions and applications for this versatile furan derivative.

Q & A

Q. What are the recommended synthetic routes for preparing Furan-2-carbonyl azide, and how can purity be validated?

this compound is typically synthesized via the reaction of Furan-2-carbonyl chloride with sodium azide under controlled conditions. A Mitsunobu reaction or copper(I)-catalyzed cycloaddition (click chemistry) may also be employed for derivatives . Purity validation requires analytical techniques such as ¹H NMR (e.g., δ 7.8–8.2 ppm for azide protons) and mass spectrometry (e.g., molecular ion peaks at m/z corresponding to the molecular formula). Chromatographic methods (HPLC/GC) with standards are critical for quantifying impurities .

Q. How should researchers handle this compound to mitigate risks during experiments?

Due to its potential thermal instability and azide functional group, strict safety protocols are essential:

- Conduct reactions in a fume hood with blast shields.

- Avoid exposure to heat, sparks, or friction.

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.

- First-aid measures for exposure include rinsing eyes/skin with water (15+ minutes) and seeking immediate medical attention .

Q. What spectroscopic methods are most effective for characterizing this compound derivatives?

- ¹H/¹³C NMR : Identify substituents on the furan ring (e.g., coupling constants J = 3–4 Hz for adjacent protons).

- FT-IR : Confirm azide groups via a sharp peak near 2100–2200 cm⁻¹.

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₆H₃N₃O₂ for this compound).

- DSC/TGA : Monitor decomposition temperatures (e.g., Tp = 120–150°C) .

Advanced Research Questions

Q. How does the thermal decomposition behavior of this compound compare to its thiophene and selenophene analogues?

Differential Scanning Calorimetry (DSC) data reveal that this compound undergoes exothermic decomposition at Tp = 121°C , lower than Thiophene-2-carbonyl azide (Tp = 131°C) and higher than Selenophene-2-carbonyl azide (Tp = 112°C). This trend correlates with heteroatom electronegativity (O > S > Se), influencing transition states during isocyanate formation .

Q. What strategies can resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 81.9% vs. 60–70% in similar syntheses) often arise from:

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in 1,3-dipolar cycloadditions. For example, the LUMO of this compound localizes on the azide group, favoring reactions with electron-rich alkynes. MD simulations further model solvent effects on reaction kinetics .

Q. What are the emerging applications of this compound in drug discovery?

Its derivatives, such as N-(Furan-2-carbonyl)-N-(m-fluoro-benzyl)-6-amino-coumarin , exhibit antimicrobial and anticancer activity (e.g., IC₅₀ = 5–10 µM in in vitro assays). The furan ring enhances bioavailability, while the azide enables modular functionalization via click chemistry for SAR studies .

Methodological Considerations

- Data Contradictions : Cross-validate DSC results with isothermal calorimetry to resolve thermal decomposition discrepancies .

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst, solvent) and identify optimal conditions .

- Safety Protocols : Regularly review SDS updates from authoritative sources (ECHA, Sigma-Aldrich) for handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |